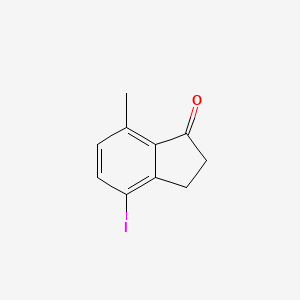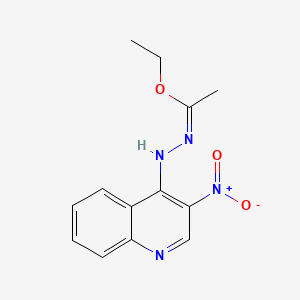
1-Naphthalenecarboxamide, 2-hydroxy-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-phenyl-1-naphthamide is an organic compound with the molecular formula C17H13NO2 It is a derivative of naphthamide, characterized by the presence of a hydroxyl group at the second position of the naphthalene ring and a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-phenyl-1-naphthamide typically involves the coupling of 6-hydroxy-1-naphthoic acid with aniline derivatives. One common method includes the use of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature for 12 hours . This reaction yields the desired naphthamide derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-N-phenyl-1-naphthamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-phenyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated naphthamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-phenyl-1-naphthamide involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase (MAO) is attributed to its ability to bind competitively and reversibly to the enzyme’s active site . This interaction prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds share a similar naphthalene core structure and are known for their fluorescent properties.
Phenyl 1-hydroxy-2-naphthoate: Another naphthalene derivative used in the synthesis of natural products and anti-carcinogenic compounds.
Uniqueness
2-Hydroxy-N-phenyl-1-naphthamide stands out due to its specific combination of a hydroxyl group and a phenyl group, which imparts unique chemical reactivity and biological activity. Its potential as a multi-target-directed ligand (MTDL) for treating complex neurological disorders further highlights its uniqueness .
Propiedades
Número CAS |
16670-63-6 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-hydroxy-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-15-11-10-12-6-4-5-9-14(12)16(15)17(20)18-13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
Clave InChI |
CXYMDAXGGAITQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)



![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)


![3,4-Dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15065164.png)
![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)
![2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B15065177.png)


